molecular formula C27H31ClN2O9 B1674849 Levamlodipine gentisate CAS No. 856256-16-1

Levamlodipine gentisate

Cat. No.: B1674849
CAS No.: 856256-16-1
M. Wt: 563 g/mol
InChI Key: LLDSEVAJXHNUAJ-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levamlodipine gentisate is a pharmacologically active enantiomer of amlodipine. Amlodipine belongs to the dihydropyridine group of calcium channel blocker used as an antihypertensive and antianginal agent.

Properties

CAS No.

856256-16-1

Molecular Formula

C27H31ClN2O9

Molecular Weight

563 g/mol

IUPAC Name

2,5-dihydroxybenzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C7H6O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-2-6(9)5(3-4)7(10)11/h5-8,17,23H,4,9-11,22H2,1-3H3;1-3,8-9H,(H,10,11)/t17-;/m0./s1

InChI Key

LLDSEVAJXHNUAJ-LMOVPXPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levamlodipine gentisate;  (S)-Amlodipine gentisate;  (S)-(-)-Amlodipine gentisate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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